GsMTx4 -

GsMTx4

Catalog Number: EVT-242256
CAS Number:
Molecular Formula: C185H273N49O45S6
Molecular Weight: 4095.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TRPC1 and TRPC6 blocker. Also blocks stretch-activated cation channels in astrocytes, cardiac cells, and smooth and skeletal muscle cells.
Synthesis Analysis

The synthesis of GsMTx4 involves chemical methods that replicate its natural folding and structure. Initially, the peptide is synthesized using solid-phase peptide synthesis techniques. Following synthesis, it is folded in a buffer solution containing oxidized and reduced glutathione to facilitate proper disulfide bond formation . The synthetic peptide exhibits properties consistent with the natural form, as confirmed by high-performance liquid chromatography and mass spectrometry analyses . Furthermore, the peptide can be cloned into a thioredoxin fusion protein system for purification purposes, allowing for efficient production and study of GsMTx4 in laboratory settings .

Molecular Structure Analysis

The molecular structure of GsMTx4 is characterized by its compact conformation stabilized by disulfide bridges. The peptide's backbone includes three cystine knots formed by six cysteine residues. This unique structure is essential for its interaction with lipid membranes and mechanosensitive channels. Molecular dynamics simulations have shown that GsMTx4 interacts with lipid bilayers in two distinct binding modes, affecting its orientation and self-association propensity .

Structural Data

  • Amino Acid Length: 34
  • Cysteine Residues: 6 (forming 3 disulfide bonds)
  • Molecular Weight: Approximately 3.8 kDa
Chemical Reactions Analysis

GsMTx4 primarily functions through its interaction with mechanosensitive ion channels. The peptide inhibits these channels by altering their gating mechanisms in response to mechanical stimuli. It acts by binding to the channel proteins, thereby preventing them from opening in response to membrane tension. This inhibition is significant in various physiological contexts, including pain perception and cellular responses to mechanical stress .

Technical Details

  • Inhibition Mechanism: Binding to the channel alters conformational states.
  • Target Channels: Primarily affects Piezo1 and other cationic mechanosensitive channels.
Mechanism of Action

The mechanism of action of GsMTx4 involves its binding to the mechanosensitive ion channels, specifically Piezo1. Upon binding, GsMTx4 stabilizes the closed state of these channels, preventing their activation under mechanical stress conditions. This action leads to decreased ion permeability across the membrane, which can modulate cellular responses to mechanical stimuli such as pressure or stretch .

Data on Mechanism

  • Targeted Channel: Piezo1
  • Effect on Cellular Function: Reduces cellular responses to mechanical strain.
Physical and Chemical Properties Analysis

GsMTx4 exhibits several notable physical and chemical properties that contribute to its functionality:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions due to its compact structure.
  • Binding Affinity: High affinity for lipid membranes and mechanosensitive channels.

Relevant Data

  • pH Stability Range: Effective within a physiological pH range (approximately 7.0 - 7.5).
  • Thermal Stability: Maintains activity at elevated temperatures typically encountered in biological systems.
Applications

The applications of GsMTx4 span various scientific fields due to its unique properties:

  • Pain Research: Investigated for its potential use in understanding pain mechanisms linked to mechanotransduction.
  • Osteoarthritis Studies: Shown to alleviate symptoms in models of osteoarthritis by inhibiting Piezo1-mediated pathways involved in chondrocyte apoptosis under mechanical strain .
  • Cell Biology: Used as a tool for studying mechanosensitive ion channels and their role in cellular signaling.
Structural and Functional Analysis of GsMTx4

Inhibitor Cystine-Knot (ICK) Motif ArchitectureGsMTx4 belongs to the inhibitor cystine-knot (ICK) family of peptides, characterized by a highly stable tertiary structure constrained by three disulfide bonds. The core architecture consists of six cysteine residues forming a knotted topology where the CysIII–CysVI disulfide bridge threads through a ring created by the other two disulfides (CysI–CysIV and CysII–CysV) and intervening peptide backbones [2] [5]. This compact fold creates a double doughnut-like structure with two interconnected rings, imparting exceptional resistance to thermal denaturation and proteolytic degradation [2] [6]. The ICK motif creates a rigid molecular scaffold that displays a hydrophobic protrusion (centered around Trp7, Trp8, Phe27, and Phe34) surrounded by a polar belt of positively charged residues, primarily lysines [1] [8]. This conserved structural feature among spider venom toxins enables targeted interactions with membrane-embedded proteins or lipid bilayers themselves [2] [7].

Table 1: Key Structural Features of the ICK Motif in GsMTx4

FeatureDescriptionFunctional Implication
Disulfide BondsCysI–CysIV, CysII–CysV, CysIII–CysVI (CysIII–CysVI threads through ring formed by others)Provides extreme structural stability and rigidity; resistant to heat and proteases
Global FoldTwo interconnected doughnut-like ringsCreates stable platform for hydrophobic protrusion and polar residue belt
Hydrophobic ProtrusionFormed by conserved residues (Trp7, Trp8, Phe27, Phe34)Facilitates penetration into lipid bilayer hydrophobic core
Polar BeltRing of Lys residues (Lys8,15,20,22,25,28) and Arg at peripheryMediates electrostatic interactions with lipid head groups; anchors peptide at interface
Net Charge+5 at physiological pHPromotes interaction with anionic lipid components; influences binding depth

Loop2 and Loop3 Domains in Mechanosensitive Channel Targeting

Comparative sequence and structural analysis reveals that Loop2 (spanning residues Trp7 to Cys17) and Loop3 are critical determinants of GsMTx4's specificity for mechanosensitive channels (MSCs). Despite low overall sequence identity between GsMTx4 and other ICK toxins like hanatoxin or voltage sensor toxin X1 (VSTx1), the backbone conformation of Loop2 + Loop3 in GsMTx4 shares significantly higher similarity (~41% identity, ~53% similarity) with another mechanotoxin, GsMTx2, than with non-mechanosensitive ICK peptides like hanatoxin (~35% identity, ~41% similarity) [3] [9]. This suggests evolutionary conservation of functional domains for mechanosensitivity. Experimental validation using truncated peptides confirms this: a 17-residue peptide mimicking Loop2 + Loop3 (Pept 01: Trp7–Cys17) retains comparable inhibitory efficacy on the stretch-activated big potassium channel (SAKcaC), while a shorter 10-residue peptide derived solely from Loop2 (Pept 02) demonstrates superior potency compared to full-length GsMTx4 [3] [9]. Mutagenesis studies further pinpoint hydrophobic residues (Trp7) followed by positively charged residues within Loop2 as essential for disrupting mechanogating. Crucially, these peptides lose efficacy against a mechano-insensitive BK channel variant (STREX-del), confirming their specificity for the mechanogate [3] [6] [9].

Hydrophobic-Polar Residue Distribution and Membrane Interaction Dynamics

The spatial arrangement of hydrophobic and polar residues governs GsMTx4’s unique interaction with lipid bilayers. Its surface features a central hydrophobic protrusion (Trp7, Trp8, Phe27, Phe34) encircled by a ring of lysines (Lys8,15,20,22,25,28) and arginine, creating an amphipathic structure [1] [8]. This architecture enables two distinct membrane-binding modes:

  • Shallow (Interfacial) Mode: The hydrophobic patch inserts partially into the bilayer's outer leaflet near the glycerol backbone region, while lysine residues form electrostatic interactions with anionic lipid head groups (e.g., phosphates). This mode predominates at resting membrane tension [4] [8].
  • Deep Mode: Under increased membrane tension or in bilayers with greater acyl chain disorder (e.g., POPC vs. DPPC), specific lysines (notably Lys8 and Lys28) can reorient to interact with carbonyl oxygens of the inner leaflet lipids. This draws the peptide deeper (~15 Å from bilayer center), causing local membrane thinning (~2 Å) and occupying a larger lateral area [4] [7] [8].

Molecular dynamics (MD) simulations show that Lys-to-Glu (KtoE) mutations significantly alter membrane interactions. While all mutants bind superficially at rest, K15E and K25E (which exhibit compromised channel inhibition) penetrate deeper into relaxed bilayers than wild-type (WT) GsMTx4. This deeper resting penetration reduces their capacity to act as "area reservoirs" – peptides in the shallow mode can penetrate deeper upon membrane stretch, buffering tension changes and reducing stress transmission to the channel. K15E also exhibits stronger binding affinity to POPC bilayers than WT, demonstrating that inhibition efficacy does not correlate simply with membrane affinity but with the tension-dependent shift in binding depth [1] [8]. WT GsMTx4 also shows a tendency to aggregate within the membrane, potentially contributing to positive cooperativity in channel inhibition [8].

Table 2: Membrane Interaction Dynamics of GsMTx4 and Key Mutants

PeptideNet ChargeDominant Resting Binding ModePenetration Depth (vs. WT)Membrane Affinity (POPC)Inhibitory Efficacy (vs. WT)Key Biophysical Effect
WT+5Shallow (Interfacial)ReferenceHighReferenceActs as area reservoir; buffers tension changes; induces modest membrane thinning (~2Å)
K8E+4ShallowSimilarSlightly lowerSimilarMaintains WT-like orientation and tension-dependent behavior
K15E+4DeeperDeeperHigherMost CompromisedDeep resting penetration reduces area buffering capacity; alters dipole orientation
K25E+4DeeperDeeperModerateCompromisedDeep resting penetration; altered dipole moment
K28E+4ShallowSimilarModerateSimilarMaintains WT-like shallow mode and orientation

Disulfide Bond Topology and Stability in Lipid Bilayers

The three disulfide bonds (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6) are fundamental to GsMTx4's structural integrity and function within the membrane environment. These bonds lock the peptide into its rigid ICK fold, enabling it to withstand the lateral pressures and hydrophobic forces encountered within lipid bilayers without unfolding [2] [5] [8]. This stability is crucial for its mechanism:

  • Resistance to Membrane Perturbation: The disulfide knot prevents peptide unfolding even when adopting the deep binding mode, where significant hydrophobic contacts occur. This contrasts with linear peptides lacking such stabilization [8].
  • Maintenance of Functional Topography: The disulfides constrain the spatial relationship between the hydrophobic protrusion and the lysine belt. Mutations disrupting disulfide connectivity (not synthesized in studies but inferred) would collapse this structure, abolishing both membrane partitioning and channel inhibition [5] [8].
  • Enantiomeric Insensitivity: The disulfide-stabilized fold allows the D-enantiomer of GsMTx4 to inhibit channels as effectively as the L-form. This stereospecificity independence confirms that inhibition does not rely on specific chiral interactions with a protein target (like most ICK toxins), but rather on physical interactions with the lipid bilayer itself. The mechanical stability imparted by the disulfides is achiral [5] [8].MD simulations demonstrate that the compact disulfide-bonded core remains structurally intact during prolonged simulations within lipid bilayers, regardless of binding mode (shallow or deep) or membrane tension state. This robustness allows the peptide to function as a rigid molecular lever, transmitting changes in membrane mechanics to the embedded channel via altered local lipid curvature and lateral pressure [4] [7] [8]. The high stability, however, contributes to the synthetic complexity and cost of the full-length peptide, motivating the development of shorter disulfide-constrained analogs based on Loop2 [3] [9].

Properties

Product Name

GsMTx4

Molecular Formula

C185H273N49O45S6

Molecular Weight

4095.86

SMILES

CC(CC(N=C(O)C(N=C(O)C1CCCN12)CCCCN)C(O)=NC(C(O)=NC(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(C(O)=N)CC3=CC=CC=C3)CO)CC4=CC=CC=C4)CC(O)=N)CSSCC(N=C(O)C(N=C(O)C(N=C(O)C(N=C(O)C(N=C(O)C5CCCN

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